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Compound of Interest

Compound Name: 3-Chloro-5-iodobenzonitrile

Cat. No.: B1358899 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional structure of molecules is paramount. X-ray crystallography stands as a

definitive technique for elucidating these structures, providing critical insights into

intermolecular interactions that govern biological activity and material properties. This guide

offers a comparative analysis of the crystallographic data of 3,5-disubstituted benzonitrile

derivatives, with a focus on providing the detailed experimental data necessary for informed

research and development.

While crystallographic data for 3-Chloro-5-iodobenzonitrile is not publicly available, this guide

presents a comparative analysis of closely related dihalogenated benzonitrile derivatives. The

presented data for 4-amino-3,5-difluorobenzonitrile and 3,5-dibromobenzonitrile offers valuable

insights into the structural effects of varying halogen substituents on the benzonitrile scaffold.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two dihalogenated

benzonitrile derivatives, providing a basis for structural comparison.
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Parameter
4-amino-3,5-
difluorobenzonitrile

3,5-dibromobenzonitrile

Chemical Formula C₇H₄F₂N₂ C₇H₃Br₂N

Molecular Weight 154.12 g/mol 260.92 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P2₁/n Pnma

Unit Cell Dimensions

a 6.978(3) Å 13.789(3) Å

b 7.421(3) Å 13.880(3) Å

c 12.593(5) Å 4.0380(8) Å

α 90° 90°

β 91.88(3)° 90°

γ 90° 90°

Volume 651.5(5) Å³ 772.5(3) Å³

Z 4 4

Density (calculated) 1.570 g/cm³ 2.245 g/cm³

Radiation type MoKα MoKα

Wavelength 0.71073 Å 0.71073 Å

Temperature 150(2) K 293(2) K

R-factor 0.052 0.042

Data Source --INVALID-LINK-- --INVALID-LINK--

Experimental Protocols
The determination of crystal structures for small molecules like the benzonitrile derivatives

discussed here follows a standardized workflow.[1] The protocols outlined below are
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representative of the methodologies employed to obtain the data presented in this guide.

Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of

a saturated solution of the compound. Common solvents for this purpose include ethanol,

methanol, acetone, or mixtures thereof. The process involves dissolving the purified compound

in a minimal amount of the chosen solvent, followed by slow evaporation at a constant

temperature over several days to weeks.

X-ray Data Collection
A suitable single crystal is mounted on a goniometer head, typically under a stream of cold

nitrogen gas to minimize thermal motion and radiation damage. Data is collected using a

single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or

CuKα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam,

and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space

group. The crystal structure is then solved using direct methods or Patterson methods, which

provide an initial model of the atomic positions. This model is subsequently refined against the

experimental data using full-matrix least-squares techniques. In the final stages of refinement,

hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final structure is assessed using parameters such as the R-factor and

goodness-of-fit.

Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of a small

molecule, from sample preparation to the final structural analysis.
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Experimental Workflow for Small Molecule X-ray Crystallography
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Caption: A flowchart illustrating the key stages in determining the crystal structure of a small

molecule.

This guide provides a foundational comparison of dihalogenated benzonitrile derivatives based

on available crystallographic data. For researchers working with 3-Chloro-5-iodobenzonitrile
or similar compounds, the presented data and protocols offer a valuable reference for

experimental design and structural analysis. The detailed understanding of the three-

dimensional arrangement of these molecules is a critical step in the rational design of new

materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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